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molecular formula C9H9NOS B8298076 1-Ethylsulfanyl-3-isocyanatobenzene

1-Ethylsulfanyl-3-isocyanatobenzene

Cat. No. B8298076
M. Wt: 179.24 g/mol
InChI Key: PURMFAMJEARTHA-UHFFFAOYSA-N
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Patent
US06503949B1

Procedure details

To a slurry of the above 3-ethylsulfanylphenylamine hydrochloride (31.6 mmol, 6 g) in toluene (100 mL) was added diphosgene (trichloromethyl chloroformate, 158 mmol, 31.3 g) and the mixture was refluxed for 2 hours affording a clear solution. The solvent was removed in vacuo and the residue was used without further purification.
Name
3-ethylsulfanylphenylamine hydrochloride
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
31.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([S:4][C:5]1[CH:6]=[C:7]([NH2:11])[CH:8]=[CH:9][CH:10]=1)[CH3:3].[O:12]=[C:13](Cl)OC(Cl)(Cl)Cl>C1(C)C=CC=CC=1>[CH2:2]([S:4][C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([N:11]=[C:13]=[O:12])[CH:6]=1)[CH3:3] |f:0.1|

Inputs

Step One
Name
3-ethylsulfanylphenylamine hydrochloride
Quantity
6 g
Type
reactant
Smiles
Cl.C(C)SC=1C=C(C=CC1)N
Name
Quantity
31.3 g
Type
reactant
Smiles
O=C(OC(Cl)(Cl)Cl)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
affording a clear solution
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was used without further purification

Outcomes

Product
Name
Type
Smiles
C(C)SC1=CC(=CC=C1)N=C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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